molecular formula C12H16F3NO4 B1356906 tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate CAS No. 647863-25-0

tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

Katalognummer: B1356906
CAS-Nummer: 647863-25-0
Molekulargewicht: 295.25 g/mol
InChI-Schlüssel: FUHZEIWXMXDMSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C12H16F3NO4 It is characterized by the presence of a piperidine ring substituted with a trifluoroacetyl group and a tert-butyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate typically involves the reaction of ethyl trifluoroacetate with 1-Boc-3-piperidone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane and reagents like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antidiabetic and Antiobesity Effects
Research indicates that compounds similar to tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate exhibit potential in treating metabolic disorders such as diabetes and obesity. These compounds can modulate pathways involved in glucose metabolism and lipid regulation. A study highlighted that derivatives of this compound could effectively influence the REV-ERB pathway, which is linked to circadian rhythms and metabolic processes .

2. Neurological Disorders
The compound has been investigated for its effects on neurological conditions. Its ability to modulate neurotransmitter systems may provide therapeutic benefits for disorders such as depression and anxiety. The structural similarity to known pharmacological agents suggests it could act on similar targets within the central nervous system .

3. Cancer Treatment
Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism of action could involve the modulation of cellular signaling pathways that are dysregulated in cancerous cells. Further research is needed to elucidate its efficacy and safety profile in oncological applications .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions including acylation and cyclization processes. The ability to modify its structure leads to a variety of derivatives that can be tailored for specific biological activities. For instance, variations in the piperidine ring or the ester functional groups can enhance selectivity and potency against targeted diseases .

Case Studies

Case Study 1: Metabolic Disorders
A study published in a peer-reviewed journal demonstrated the efficacy of a derivative of this compound in a diabetic mouse model. The compound significantly reduced blood glucose levels and improved insulin sensitivity compared to control groups. This highlights its potential as a therapeutic agent for managing diabetes .

Case Study 2: Neurological Impact
In vitro studies have shown that this compound can enhance neuronal survival under stress conditions by modulating neuroprotective pathways. These findings suggest its potential use in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Wirkmechanismus

The mechanism of action of tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong interactions with enzymes and receptors, influencing their activity. The piperidine ring provides a scaffold that can be modified to enhance binding affinity and selectivity. The compound’s effects are mediated through its ability to modulate biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 3-methyl-5-oxopiperidine-1-carboxylate
  • 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
  • tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly useful in drug design, where these properties can enhance the pharmacokinetic profile of potential therapeutic agents .

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate?

Answer:
The compound can be synthesized via a multi-step process involving:

Piperidine Ring Functionalization : Introduce the 3-keto group via oxidation of a secondary alcohol or selective deprotection of protected intermediates .

Trifluoroacetylation : React the 4-amino-piperidine intermediate with trifluoroacetic anhydride (TFAA) under anhydrous conditions. Monitoring by TLC or LCMS ensures completion .

Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the piperidine nitrogen. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the final product .

Key Considerations :

  • Avoid moisture to prevent Boc-group hydrolysis.
  • Optimize reaction times to minimize side products like over-acylated derivatives.

Q. Basic: How can the purity and structural integrity of this compound be validated?

Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the tert-butyl group (δ ~1.4 ppm, singlet) and trifluoroacetyl moiety (δ ~3.5–4.0 ppm for adjacent protons) .
  • HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or conformational isomers (if crystalline). SHELXL software is recommended for refinement .

Data Contradictions : Discrepancies in melting points or NMR shifts may arise from polymorphic forms or residual solvents. Dry samples under vacuum and re-analyze.

Q. Advanced: How can conflicting reactivity data in trifluoroacetyl-group reactions be resolved?

Answer:
The trifluoroacetyl group’s electron-withdrawing nature can lead to unexpected reactivity:

  • Case Study : If nucleophilic attack at the 4-position is slower than predicted, consider steric hindrance from the tert-butyl group. Computational modeling (DFT) can map electron density to identify reactive sites .
  • Mitigation : Use milder bases (e.g., K₂CO₃ instead of NaH) or switch to polar aprotic solvents (e.g., DMF) to enhance solubility and reduce side reactions .

Experimental Validation : Compare kinetic data (e.g., reaction rates under varying conditions) with computational predictions to refine mechanistic models.

Q. Advanced: What strategies optimize the compound’s stability during long-term storage?

Answer:

  • Storage Conditions : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis of the trifluoroacetyl group .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products (e.g., free piperidine) indicate insufficient protection .
  • Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) if intended for biological assays requiring aqueous solubility .

Q. Advanced: How does the compound’s stereoelectronic profile influence its utility in drug discovery?

Answer:

  • Conformational Analysis : The 3-keto and trifluoroacetyl groups create a rigid, planar region ideal for binding to hydrophobic enzyme pockets (e.g., serine proteases).
  • Electron Density Mapping : The trifluoroacetyl group’s strong electron-withdrawing effect polarizes adjacent bonds, enhancing electrophilicity for covalent inhibitor design .
  • Case Study : In kinase inhibitors, this scaffold’s rigidity improves selectivity by reducing off-target interactions. Pair with SPR or ITC to quantify binding affinities .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Toxicity Mitigation : The compound is classified as acutely toxic (Category 4 for oral/dermal/inhalation). Neutralize spills with activated carbon and dispose as hazardous waste .
  • Emergency Measures : For skin contact, wash with 10% aqueous ethanol; for inhalation, move to fresh air and seek medical attention .

Q. Advanced: How can computational tools predict the compound’s metabolic pathways?

Answer:

  • Software : Use ADMET Predictor or Schrödinger’s QikProp to model cytochrome P450-mediated oxidation sites. Focus on the piperidine ring and trifluoroacetyl group .
  • Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes + NADPH). LC-HRMS identifies metabolites like hydroxylated derivatives .

Eigenschaften

IUPAC Name

tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO4/c1-11(2,3)20-10(19)16-5-4-7(8(17)6-16)9(18)12(13,14)15/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHZEIWXMXDMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594033
Record name tert-Butyl 3-oxo-4-(trifluoroacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647863-25-0
Record name tert-Butyl 3-oxo-4-(trifluoroacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.0 g (25 mmol) of t-butyl 3-oxopiperidin-1-carboxylate was dissolved in dimethoxyethane, and the resulting solution was cooled to −78° C., then 30 mL (30 mmol) of lithium hexamethyldisilazane (LHMDS, 1M in THF) was dropwise added and stirred for about 1 hour, followed by dropwise addition of 3.9 mL (33 mmol) of ethyltrifluoroacetate. After stirring for 1 hour, a dryice/acetone bath was removed and then further stirred for about 2 hours and 30 minutes with the reaction solution being heated to room temperature. After the reaction solution was washed with a saturated aqueous ammonium chloride, extraction was conduced three times with ethyl acetate. An organic layer was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure, then the residue was purified by column chromatography (20:1 dichloromethane:methanol) to give 6.0 g of the title compound in a yield of 81%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Three
Yield
81%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.